5H-Indeno[1,2-b]quinolin-10(11H)-one
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Overview
Description
5H-Indeno[1,2-b]quinolin-10(11H)-one: is a heterocyclic compound that features a fused ring system combining an indene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]quinolin-10(11H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the palladium-catalyzed cascade reaction of 2-alkynylhalobenzene with 2-alkynylaniline . This reaction proceeds through a series of steps, including cyclization and dehydrogenation, to form the desired indenoquinolinone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]quinolin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted indenoquinolinones, dihydro derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
5H-Indeno[1,2-b]quinolin-10(11H)-one has several applications in scientific research:
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit DNA gyrase and topoisomerase IV activities, which are essential for bacterial viability . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar quinoline moiety.
Indeno[1,2-b]quinoxaline: Another fused ring system with notable applications in organic synthesis and drug discovery.
4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols: Compounds with enhanced topoisomerase IIα inhibitory activity.
Uniqueness
5H-Indeno[1,2-b]quinolin-10(11H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
38105-54-3 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5,11-dihydroindeno[1,2-b]quinolin-10-one |
InChI |
InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18) |
InChI Key |
VSSBKIZSYSOAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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